

amprenavir central nervous system penetration comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amprenavir

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Quantitative Data on Amprenavir CNS Penetration

The following table summarizes key pharmacokinetic (PK) parameters for **amprenavir** in the CNS from pivotal studies.

PK / PD Parameter	Value	Experimental Model / Context	Citation
CSF Concentration (Total APV)	Median: 24.8 ng/mL (IQR: 16.2-44.0)	Humans (on fosamprenavir); 119 CSF-plasma pairs	[1]
CSF-to-Plasma Ratio (Total Drug)	Median: 0.012 (IQR: 0.008-0.018) (~1.2%)	Humans (on fosamprenavir)	[1]
Brain-to-Blood Ratio (Unbound Drug)	Control: 0.076 ; +GF120918: 0.617	Rat (Microdialysis)	[2]
Fold-Increase in Brain Exposure (vs Wild-Type)	In Brain: 13 to 27-fold ; In CSF: 3.3-fold	P-gp knockout mice & chemical inhibition (GF120918)	[3]

PK / PD Parameter	Value	Experimental Model / Context	Citation
CPE Score	Not explicitly stated; Generally, PIs have low-moderate scores	Human (Regimen CPE scoring)	[4]
Therapeutic Efficacy (CSF)	>97% of CSF samples > IC50 (5.6 ng/mL); Median 4.4-fold above IC50	Humans (compared to wild-type HIV IC ₅₀)	[1]

Key Experimental Findings and Methodologies

The critical insights into **amprenavir**'s CNS disposition come from studies investigating the role of efflux transporters and specific measurement techniques.

P-glycoprotein-Mediated Efflux Limits Brain Uptake

A consistent finding across multiple studies is that **amprenavir** is a substrate for P-glycoprotein (P-gp), which actively pumps it out of the brain, limiting its distribution.

- **In Vitro Model (Caco-2 Cells): Amprenavir** showed a 2- to 23-fold higher transport rate in the basolateral-to-apical direction (efflux) compared to the reverse. This efflux was negated by co-incubation with the P-gp inhibitor GF120918, confirming P-gp involvement [3].
- **In Vivo Models (Genetic & Chemical Knockout):**
 - In *mdr1a/1b* knockout mice (lacking P-gp), brain concentrations of **amprenavir** were **27-fold higher** than in wild-type mice [3].
 - In rats, the P-gp modulator GF120918 increased the unbound brain-to-blood ratio of **amprenavir** by approximately **8-fold** (from 0.076 to 0.617) [2].
- **Conclusion:** These experiments provide direct evidence that P-gp at the blood-brain barrier significantly restricts **amprenavir**'s brain penetration [3].

CSF Concentrations are Therapeutic Despite Low Penetration

Clinical studies measuring drug levels in human cerebrospinal fluid have demonstrated that despite low fractional penetrance, concentrations often exceed the therapeutic threshold.

- **Human Clinical Study (Letendre et al.):**
 - **Methodology:** Matched CSF and plasma samples were collected from 75 participants on fosamprenavir regimens. Total amprenavir was quantified using HPLC (plasma) and LC-MS/MS (CSF). Concentrations were compared to the wild-type HIV IC50 (5.6 ng/mL) [1].
 - **Findings: Amprenavir** was detectable in 97% of CSF specimens. The median concentration (24.8 ng/mL) was **4.4-fold higher than the IC50**, indicating that when administered as part of a regimen, it can contribute to suppressing HIV in the CNS [1].
 - **Correlation:** CSF concentrations correlated positively with plasma concentrations (Spearman's rho = 0.61, p < 0.0001), suggesting that systemic exposure influences CNS levels [1].

Detailed Experimental Protocols

For reproducibility, here are the methodologies from two key studies.

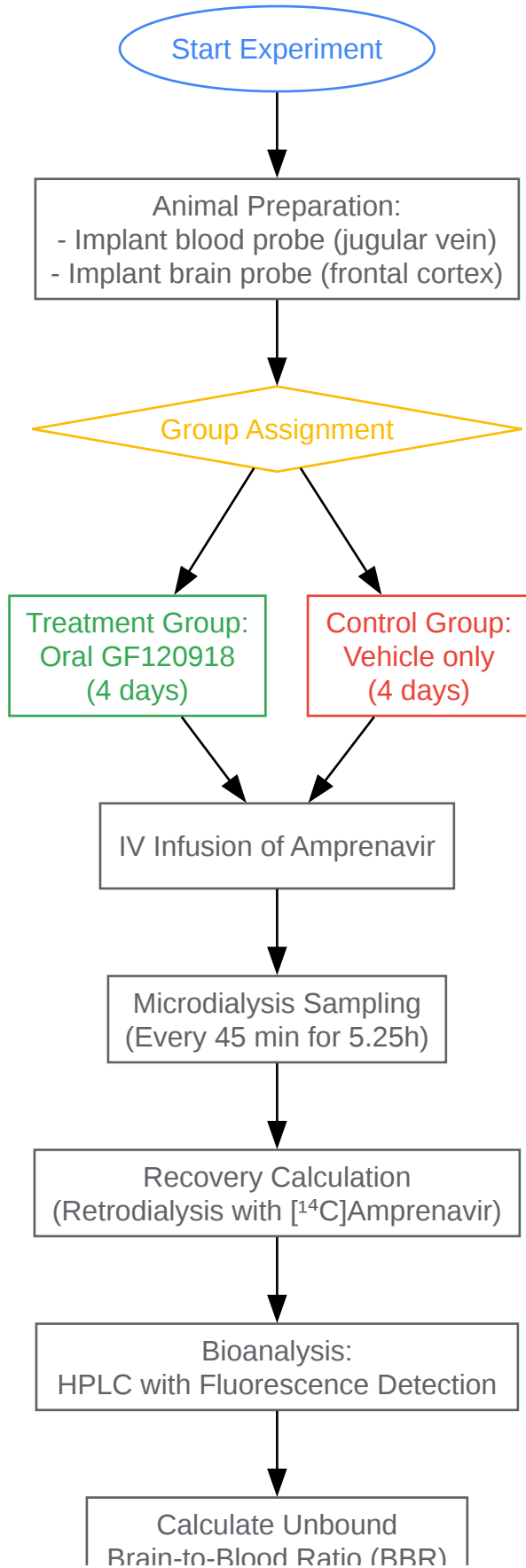
Protocol: Assessing Unbound CNS Penetration via Microdialysis

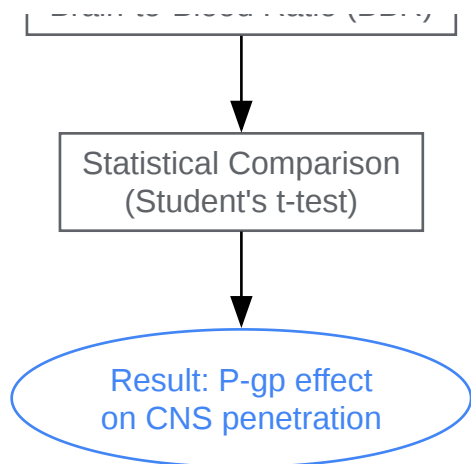
This method measures the pharmacologically active, unbound fraction of the drug in the brain's extracellular fluid [2].

- **1. Animal Preparation:** Adult male Sprague-Dawley rats are anesthetized. A CMA/20 microdialysis probe is placed in the jugular vein (blood), and a CMA/12 probe is implanted in the frontal cortex (brain).
- **2. Dosing & Sampling:**
 - **Treatment Group:** Rats receive the P-gp modulator GF120918 (250 mg/kg orally) for 4 days.
 - **Control Group:** Rats receive the vehicle only.
 - On day 4, all rats receive a constant IV infusion of **amprenavir**.
- **3. Sample Collection:** Dialysate is collected from both probes every 45 minutes for over 5 hours.
- **4. Recovery Calculation (Retrodialysis):** Radiolabeled [¹⁴C]amprenavir is perfused through the probes before the experiment. The rate at which it is lost from the dialysate ("retrodialysis") is used to calculate the *in vivo* recovery factor, which corrects the measured effluent concentrations to determine the "actual" unbound concentration in the brain and blood.
- **5. Bioanalysis:** Samples are analyzed using reverse-phase HPLC with fluorescence detection.
- **6. Data Analysis:** The unbound brain-to-blood ratio (BBR) is calculated and compared between treatment and control groups using a Student's t-test [2].

The workflow for this protocol is summarized in the following diagram:

Microdialysis Experimental Workflow





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Protocol: Cassette Dosing for Brain Penetration Screening

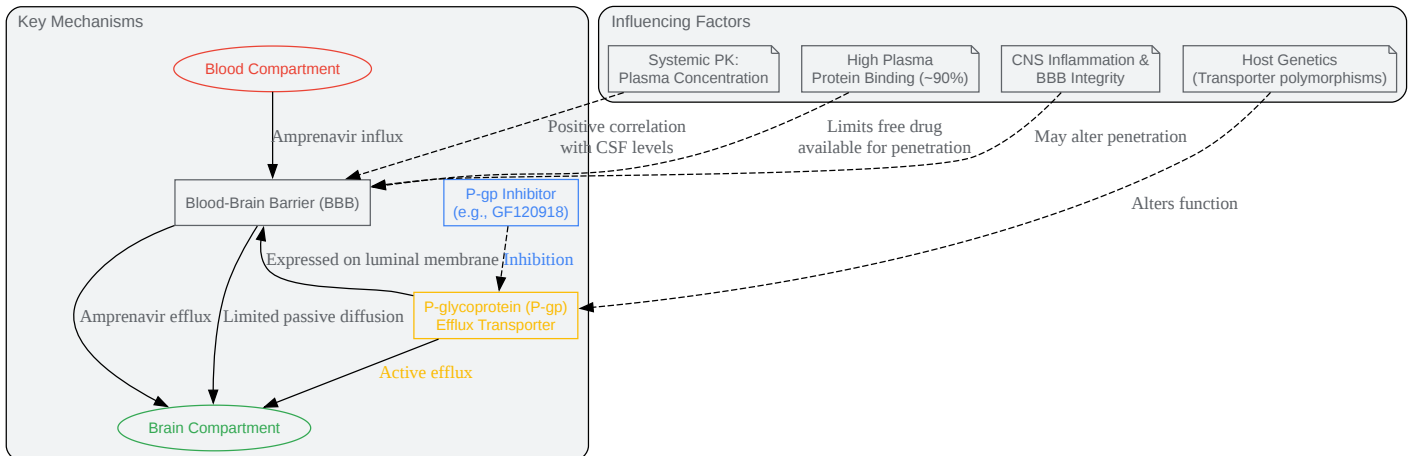
This high-throughput approach screens the brain penetration of multiple compounds simultaneously [5].

- **1. Compound Selection:** A cassette of 11 model compounds (including **amprenavir**, loperamide, prazosin) with known transporter profiles is prepared.
- **2. Dosing:**
 - **Discrete Dosing:** Each compound is administered subcutaneously to a group of mice (wild-type or transporter knockout) at 1-3 mg/kg.
 - **Cassette Dosing:** All 11 compounds are mixed and administered as a single subcutaneous dose to another group at the same dose per compound.
- **3. Sample Collection:** At a predetermined time, blood (plasma) and brain tissue are collected.
- **4. Bioanalysis:** Brain homogenate and plasma are analyzed using LC-MS/MS. The brain-to-plasma concentration ratio (K_p) is calculated.
- **5. Validation:** K_p values from cassette dosing are compared to those from discrete dosing to validate the approach and check for drug-drug interactions. The method is also used in transporter-knockout mice to confirm substrate status [5].

Mechanisms of CNS Penetration and Influencing Factors

The distribution of **amprenavir** into the CNS is governed by specific physiological mechanisms and can be influenced by external factors.

Amprenavir CNS Penetration: Mechanisms and Modulators



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Conclusion and Research Implications

Amprenavir achieves **therapeutically relevant concentrations in the CSF** despite its low CSF-to-plasma ratio, primarily due to its high *in vitro* potency [1]. Its penetration is **severely limited by P-glycoprotein efflux** at the blood-brain barrier, a bottleneck that can be overcome with specific inhibitors in experimental models [2] [3] [5].

For researchers, this highlights:

- When designing new protease inhibitors or CNS-targeted formulations, mitigating P-gp efflux is a critical strategy.

- The **microdialysis** technique is vital for measuring the unbound, pharmacologically active drug concentration in the brain.
- The **cassette-dosing** approach offers a validated, high-throughput method for early-stage screening of brain penetration for multiple drug candidates.

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To cite this document: Smolecule. [amprenavir central nervous system penetration comparison].

Smolecule, [2026]. [Online PDF]. Available at:

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